![molecular formula C9H10NNaO3S B2686097 Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate CAS No. 2228777-36-2](/img/structure/B2686097.png)
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
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Description
“Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate” is a chemical compound. It belongs to the class of compounds known as thiazoles, which are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Reductive Amination and Ketone Chemistry
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride : This study describes the use of sodium triacetoxyborohydride as a general reducing agent for the reductive amination of aldehydes and ketones, which could be related to the chemical manipulation of structures similar to Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (A. Abdel-Magid et al., 1996). This process allows for the formation of various amine derivatives under mild and selective conditions, suggesting potential pathways for modifying or synthesizing compounds with similar structural features.
Multicomponent Reactions
Solvent-free and ‘on-water’ Multicomponent Assembling : Demonstrating a fast and efficient route to synthesize substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes, this methodology could be adaptable for constructing complex molecules including those related to Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, emphasizing environmentally benign synthetic strategies (M. Elinson et al., 2014).
Organic Synthesis and Catalysis
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides : Illustrates a synthesis approach in the presence of sodium acetate under milder conditions than previously reported, highlighting a potential strategy for synthesizing ester or amide derivatives of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (V. Sridharan et al., 2010).
Energy Storage Materials
Preparation and Thermal Properties of Sodium Acetate Trihydrate as a Novel Phase Change Material : Exploring sodium acetate trihydrate for energy storage, this study could suggest potential applications of sodium-based compounds, like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate, in thermal energy storage systems (Yan Wang et al., 2019).
Antimicrobial Applications
Antimicrobial and Antioxidant Effects of Sodium Acetate : This research investigates the use of sodium acetate in preserving refrigerated sliced salmon, potentially indicating the antimicrobial properties of sodium-based compounds which might extend to derivatives like Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (K. Sallam, 2007).
properties
IUPAC Name |
sodium;2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRKBJSYAHOFR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate |
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